molecular formula C14H18N2O B3147256 1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one CAS No. 61903-22-8

1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B3147256
CAS No.: 61903-22-8
M. Wt: 230.31 g/mol
InChI Key: VUGSYNRZGNEQFS-UHFFFAOYSA-N
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Description

(2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one is a synthetic compound designed for pharmaceutical and neurochemical research. It features a chalcone-like backbone, a chemical class known for a broad spectrum of bioactivities including anxiolytic and anticonvulsant properties, fused with a 1,4-diazepane heterocycle. This unique structure suggests potential as a versatile scaffold in medicinal chemistry. The α,β-unsaturated ketone system is a key pharmacophore in chalcones, which are under investigation for their interactions with central nervous system targets. Researchers may explore this compound as a potential modulator of GABAergic or serotonergic signaling, pathways critically involved in anxiety and seizure disorders. The 1,4-diazepane moiety may contribute to enhanced solubility and unique receptor binding profiles. This product is offered exclusively for laboratory research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14(16-11-4-9-15-10-12-16)8-7-13-5-2-1-3-6-13/h1-3,5-8,15H,4,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGSYNRZGNEQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70813205
Record name 1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70813205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61903-22-8
Record name 1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70813205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

A Strategic Union: Rationale for Investigating Hybrid Chalcone Diazepane Structures in Chemical Biology

The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophoric units, is a powerful strategy in drug design. nih.gov The rationale behind creating hybrid molecules like (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one is to combine the distinct biological activities of the individual scaffolds into a single entity. This approach can lead to compounds with improved potency, a broader spectrum of activity, or a novel mechanism of action. semanticscholar.org The fusion of the 1,4-diazepane nucleus, known for its central nervous system effects, with the versatile chalcone (B49325) moiety, which possesses a wide array of pharmacological properties, presents an opportunity to explore new therapeutic avenues. semanticscholar.orgnih.gov

Elucidating Structure Activity Relationships and Rational Design in 2e 1 1,4 Diazepan 1 Yl 3 Phenylprop 2 En 1 One Research

Correlating Structural Variations with Biological Interaction Profiles

While specific SAR studies on (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one are not extensively documented in publicly available literature, the principles of bioisosteric replacement and functional group modification within the broader classes of chalcones and 1,4-diazepane derivatives provide a framework for predicting how structural changes might impact biological activity. nih.gov

The chalcone (B49325) framework, characterized by two aromatic rings connected by an α,β-unsaturated carbonyl system, offers multiple sites for modification. Variations in the substitution patterns on the phenyl rings can significantly alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for biological targets. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the reactivity of the enone system, which is often crucial for covalent or non-covalent interactions with protein residues.

An illustrative, hypothetical SAR study could explore the following modifications:

Modification Site Substituent Predicted Impact on Biological Activity
Phenyl Ring A (attached to carbonyl)Electron-withdrawing group (e.g., -NO2, -CF3)May enhance electrophilicity of the enone, potentially increasing reactivity with nucleophilic residues in a target protein.
Phenyl Ring B (styryl moiety)Electron-donating group (e.g., -OCH3, -N(CH3)2)Could increase electron density in the aromatic system, potentially enhancing π-π stacking interactions with aromatic amino acid residues.
1,4-Diazepane RingN-alkylationMay alter the ring's conformation and basicity, influencing pharmacokinetic properties and interactions with acidic residues.
1,4-Diazepane RingIntroduction of chiral centersCould lead to stereoselective binding, where one enantiomer exhibits significantly higher activity than the other.

Pharmacophore Identification within the Chalcone-Diazepane Framework

A pharmacophore model for the chalcone-diazepane framework would aim to identify the essential structural features responsible for its biological activity. Based on the general characteristics of related compounds, a hypothetical pharmacophore model for (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one could include:

Hydrogen Bond Acceptors: The carbonyl oxygen of the chalcone moiety and the nitrogen atoms of the diazepine (B8756704) ring can act as hydrogen bond acceptors, forming interactions with hydrogen bond donor residues in a biological target.

Aromatic/Hydrophobic Features: The two phenyl rings of the chalcone scaffold provide significant hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with hydrophobic pockets of a receptor.

Hydrogen Bond Donors: Depending on the substitution pattern, the diazepine ring could potentially be modified to include hydrogen bond donor groups.

Three-Dimensional Arrangement: The spatial orientation of these features relative to one another is critical for proper binding. The flexibility of the diazepine ring and the rotational freedom around the single bonds of the chalcone backbone contribute to the accessible conformations of the molecule.

The development of a precise pharmacophore model would necessitate the synthesis and biological evaluation of a diverse library of analogs to map the key interaction points.

Computational Approaches to Structure-Based Drug Design (SBDD)

Computational methods are invaluable tools for elucidating the potential biological targets and binding modes of novel compounds like (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one.

Molecular docking simulations can predict the preferred orientation of a ligand when bound to a specific protein target. For the chalcone-diazepane scaffold, potential biological targets could include kinases, proteases, and receptors known to be modulated by chalcone or benzodiazepine (B76468) derivatives.

A hypothetical docking study of (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one into the active site of a protein kinase might reveal the following interactions:

Ligand Moiety Interaction Type Interacting Amino Acid Residue (Hypothetical)
Carbonyl OxygenHydrogen BondLysine (in the hinge region)
Phenyl Ring AHydrophobic InteractionLeucine, Valine
Phenyl Ring Bπ-π StackingPhenylalanine, Tyrosine
Diazepane NitrogenHydrogen Bond / Ionic InteractionAspartic Acid, Glutamic Acid

The docking scores and predicted binding energies from such studies can help prioritize which analogs to synthesize and test experimentally.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, assessing its stability and the nature of the interactions over time. An MD simulation of the docked complex of (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one could reveal:

Conformational Stability: Whether the ligand remains in its initial docked pose or undergoes significant conformational changes within the binding site.

Interaction Persistence: The stability and duration of key hydrogen bonds and hydrophobic interactions identified in the docking study.

Solvent Effects: The role of water molecules in mediating interactions between the ligand and the protein.

Results from MD simulations can refine the understanding of the binding mode and provide insights for the rational design of more potent and selective inhibitors. nih.gov

Strategic Modification for Targeted Biological Research and Enhanced Binding Affinity

Based on SAR, pharmacophore modeling, and computational studies, strategic modifications can be made to the structure of (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one to enhance its binding affinity and selectivity for a specific biological target.

For example, if a molecular docking study suggests that a particular region of the binding pocket is not fully occupied by the ligand, the structure can be modified to include additional functional groups that can form favorable interactions in that space. This could involve extending one of the phenyl rings or adding substituents to the diazepine moiety.

Another strategy is to rigidify the molecule's conformation to reduce the entropic penalty upon binding. This can be achieved by introducing cyclic structures or double bonds that restrict rotational freedom, locking the molecule into a more bioactive conformation. The synthesis of novel 1,4-diazepane derivatives is an active area of research, with various synthetic routes available for creating diverse analogs. nih.govjocpr.com

The iterative process of design, synthesis, and biological evaluation, guided by computational insights, is the cornerstone of rational drug discovery and can be effectively applied to the chalcone-diazepane scaffold to develop novel therapeutic agents.

Investigation of Biological Interaction Mechanisms and Potential Research Applications

Exploration of Molecular Targets and Pathways Relevant to Chalcone-Diazepane Hybrids

The therapeutic potential of chalcone-diazepane hybrids can be inferred from the extensive research conducted on their individual components. The strategy of molecular hybridization aims to combine the pharmacophores of different drug classes to create a single molecule with an improved or novel spectrum of activity, potentially acting on multiple biological targets. nih.gov

Interactions with Central Nervous System Receptors (e.g., GABA receptors for diazepane analogues)

The diazepane moiety within the compound is structurally related to benzodiazepines like Diazepam, which are well-known positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. mdpi.comnih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). researchgate.net The binding of benzodiazepines to the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. mdpi.com This hyperpolarization of the cell membrane results in a calming or inhibitory effect on neuronal excitability, which underlies the anxiolytic, sedative, and anticonvulsant properties of these drugs. nih.gov

Consequently, a primary area of investigation for (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one would be its potential interaction with GABA-A receptors. Research into chalcone (B49325) derivatives has also indicated their potential to modulate GABA receptors, suggesting that both parts of the hybrid molecule could contribute to CNS activity. researchgate.netnih.gov Studies have explored chalcones for anticonvulsant and anxiolytic effects, further supporting the rationale for investigating this hybrid's potential in the context of neurological disorders. jocpr.comnih.gov

Modulation of Enzyme Activities and Signaling Pathways

The chalcone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a diverse range of enzymes and signaling pathways crucial in cellular regulation. nih.govnih.gov The α,β-unsaturated carbonyl group is a key feature, acting as a Michael acceptor that can covalently interact with nucleophilic residues, such as cysteine, in the active sites of enzymes. nih.gov

Key molecular targets and pathways modulated by various chalcone derivatives include:

Protein Kinases: Many chalcones have been identified as inhibitors of protein kinases, which are critical regulators of cell signaling. A significant target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overexpression is linked to various cancers. nih.govnih.gov Chalcones can also inhibit other kinases involved in inflammatory and proliferative pathways, such as c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK). ajol.info

NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and cell survival. nih.gov Several chalcones have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory and pro-apoptotic effects. nih.gov

Cholinesterases: In the context of neurodegenerative diseases like Alzheimer's, chalcone derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. nih.govmdpi.com

Deubiquitinating Enzymes (DUBs): More recent research has identified chalcones as inhibitors of DUBs, such as UCH-L1 and USP2. nih.gov These enzymes regulate the stability of key proteins involved in cell cycle control, and their inhibition can lead to the upregulation of tumor suppressors like p53. nih.gov

Given this extensive background, the chalcone portion of (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one makes it a candidate for modulating these and other enzymatic pathways.

Evaluation of Modulatory Potential against Biological Systems

The hybrid nature of (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one suggests a potential to modulate multiple biological systems simultaneously. This dual-action capability is a significant advantage in treating complex, multifactorial diseases. For instance, in neurodegenerative disorders that involve both neurotransmitter imbalance and neuroinflammation, this compound could theoretically offer benefits by targeting GABA receptors (via the diazepane moiety) and inflammatory pathways like NF-κB (via the chalcone moiety). nih.govnih.gov

Similarly, in certain cancers, the compound could potentially induce cell cycle arrest or apoptosis through the inhibition of kinases or DUBs while simultaneously providing anxiolytic effects to manage the psychological stress associated with the disease. nih.govrsc.org The broad spectrum of activities reported for chalcones—spanning anticancer, antimicrobial, anti-inflammatory, and antioxidant effects—opens up numerous avenues for evaluating the modulatory potential of this hybrid molecule. acs.orgderpharmachemica.com

Preclinical Assessment Strategies for Related Compounds

To explore the biological potential of (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one, a systematic preclinical assessment is necessary, beginning with established in vitro and in silico methodologies commonly applied to chalcone derivatives.

In Vitro Models for Preliminary Screening of Biological Efficacy

In vitro assays provide the first crucial data on a compound's biological activity. Based on the known activities of chalcones and diazepanes, a panel of assays can be selected for initial screening.

Table 1: Representative In Vitro Models for Efficacy Screening

Therapeutic Area Assay Type Specific Model/Target Purpose
Oncology Cytotoxicity Assay Human cancer cell lines (e.g., A549 - lung, Hela - cervical, SGC7901 - gastric) rsc.org To determine the concentration at which the compound inhibits cancer cell growth (e.g., IC50 value).
Enzyme Inhibition Assay Kinase assays (e.g., EGFR, ERK) nih.govajol.info To measure direct inhibition of specific enzymes involved in cancer progression.
Infectious Disease Antimicrobial Susceptibility Test Agar well diffusion or broth microdilution against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) royalsocietypublishing.orgsphinxsai.com To assess the compound's ability to inhibit the growth of pathogenic microorganisms.
Neuroscience Receptor Binding Assay Radioligand binding assays for GABA-A receptors To determine the affinity and specificity of the compound for the benzodiazepine (B76468) binding site.
Enzyme Inhibition Assay Cholinesterase inhibition assay (AChE, BChE) mdpi.com To evaluate potential for treating cognitive decline in neurodegenerative diseases.

| Inflammation | Cell-based Assay | Measurement of inflammatory mediators (e.g., IL-6, IL-8, NO) in LPS-stimulated macrophages ajol.info | To quantify the compound's anti-inflammatory effects. |

These preliminary screens help to identify the most promising biological activities of the compound, guiding further, more focused investigation. derpharmachemica.comresearchgate.net

In Silico Predictions of Properties Relevant to Biological Systems (e.g., drug-likeness)

Before extensive and costly laboratory synthesis and testing, computational (in silico) methods are employed to predict a molecule's pharmacokinetic properties and its potential as a drug candidate. rjptonline.orgresearchgate.net "Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. acs.org This is often evaluated using rule-based filters.

Key Drug-Likeness and ADME Parameters:

Lipinski's Rule of Five: A widely used rule of thumb which states that orally active drugs generally have: a molecular weight (MW) ≤ 500 Da, a logP (octanol-water partition coefficient) ≤ 5, hydrogen bond donors (HBD) ≤ 5, and hydrogen bond acceptors (HBA) ≤ 10. rjptonline.org

Veber's Rule: This rule suggests that good oral bioavailability is also associated with a topological polar surface area (TPSA) ≤ 140 Ų and the number of rotatable bonds (NRB) ≤ 10. acs.org

ADMET Prediction: This involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. nih.gov For CNS-active compounds, prediction of blood-brain barrier (BBB) penetration is particularly important. nih.gov

Web-based tools like SwissADME are commonly used to calculate these parameters for novel compounds. rjptonline.org

Table 2: Typical In Silico Parameters for Evaluating Drug-Likeness of Chalcone-like Molecules

Parameter Description Favorable Range for Oral Drugs
Molecular Weight (MW) The mass of the molecule. < 500 g/mol
LogP A measure of lipophilicity (fat-solubility). ≤ 5
Hydrogen Bond Donors (HBD) The number of O-H and N-H bonds. ≤ 5
Hydrogen Bond Acceptors (HBA) The number of nitrogen and oxygen atoms. ≤ 10
Topological Polar Surface Area (TPSA) The surface area of polar atoms; relates to membrane permeability. < 140 Ų
Number of Rotatable Bonds (NRB) A measure of molecular flexibility. ≤ 10

These in silico predictions are critical for prioritizing which compounds in a series are most likely to succeed in later stages of drug development. rjptonline.orgacs.org

Role as a Model Compound in Understanding Heterocyclic Medicinal Chemistry

The compound (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one serves as a significant model compound in the field of heterocyclic medicinal chemistry. Its structure, which incorporates a 1,4-diazepane ring linked to a phenylprop-2-en-1-one moiety, represents a confluence of two important pharmacophores. This unique combination allows it to be a valuable tool for researchers to explore and understand the chemical and biological properties of this class of compounds. The relative simplicity of its core structure provides a foundational scaffold for systematic modifications, enabling detailed investigations into structure-activity relationships (SAR).

Similarly, the cinnamoyl moiety (3-phenylprop-2-en-1-one) is a well-known pharmacophore present in many natural and synthetic compounds, including chalcones. acs.orgscienceopen.com Chalcones and their derivatives are known to exhibit a wide range of biological effects, such as anticancer, anti-inflammatory, and antimicrobial activities. acs.orgnih.govnih.gov The α,β-unsaturated carbonyl group within this moiety is a key feature, acting as a Michael acceptor, which can covalently interact with biological nucleophiles, such as cysteine residues in enzymes. acs.org

The combination of these two key structural motifs in (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one creates a versatile template for medicinal chemistry research. Its utility as a model compound stems from several key attributes:

Synthetic Accessibility: The synthesis of this compound and its derivatives is generally straightforward, often involving the condensation of a 1,4-diazepane with a derivative of cinnamic acid. This allows for the generation of a library of related compounds for biological screening.

Modular Design: The structure can be conceptually divided into three main components: the 1,4-diazepane ring, the linker (the enone group), and the phenyl ring. Each of these can be independently modified to probe their respective contributions to biological activity.

Platform for SAR Studies: It serves as an excellent starting point for establishing structure-activity relationships. Researchers can systematically alter each part of the molecule and observe the resulting changes in biological activity, providing insights into the pharmacophore requirements for a particular target.

While specific biological activity data for (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one is not extensively documented in publicly available literature, its role as a model can be understood by examining studies on analogous compounds. For instance, research on various 1,4-benzodiazepine (B1214927) derivatives has provided a wealth of SAR data. chemisgroup.us These studies have shown that substituents on both the benzene (B151609) and diazepine (B8756704) rings can significantly modulate the potency and selectivity of these compounds for their biological targets, such as the GABA-A receptor. chemisgroup.usnih.gov

The following interactive data table summarizes the key structural components of (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one and their significance in the context of its role as a model compound in medicinal chemistry.

Structural ComponentDescriptionSignificance in Medicinal Chemistry as a ModelPotential Modifications for SAR Studies
1,4-Diazepane Ring A seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.A "privileged scaffold" known for its presence in numerous bioactive compounds. Its conformational flexibility is key to receptor binding. jocpr.comresearchgate.netIntroduction of substituents on the nitrogen or carbon atoms; fusion with other rings.
Phenylprop-2-en-1-one Moiety An α,β-unsaturated ketone system attached to a phenyl group. Also known as a cinnamoyl group.A known pharmacophore with diverse biological activities. The electrophilic nature of the enone can lead to covalent interactions with biological targets. acs.orgnih.govSubstitution on the phenyl ring (e.g., with electron-donating or -withdrawing groups); modification of the linker.
Amide Linkage The carbonyl group of the cinnamoyl moiety is connected to one of the nitrogen atoms of the diazepine ring, forming an amide bond.Provides structural rigidity and influences the overall polarity and hydrogen bonding capacity of the molecule.Alteration of the electronic properties of the amide through adjacent substituents.

By systematically modifying these components, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds. For example, adding different substituents to the phenyl ring can alter the electronic and steric properties of the molecule, which can in turn affect its binding affinity and selectivity for a particular biological target. Similarly, modifications to the 1,4-diazepane ring can influence the compound's solubility, metabolic stability, and pharmacokinetic profile.

Q & A

Q. What are effective synthetic routes for (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one, and how can stereochemical control be achieved?

The compound can be synthesized via Claisen-Schmidt condensation , a common method for α,β-unsaturated ketones. For example:

  • Reaction conditions : Mix equimolar amounts of acetophenone derivatives (e.g., 1,4-diazepane-acetophenone) and aromatic aldehydes in ethanol with KOH (3 equivalents) at 0–50°C for 2–3 hours .
  • Key considerations :
  • Temperature control (0–50°C) minimizes side reactions like retro-aldol condensation.

  • Use of polar protic solvents (e.g., ethanol) enhances enolate formation.

  • Stereochemical control (E-configuration) is achieved by stabilizing the transition state through conjugation and steric hindrance .

    Table 1 : Example Synthesis Protocol

    ComponentAmountConditionsYield (%)
    1,4-Diazepane derivative0.01 mol0–50°C, 3 h stirring65–75
    Benzaldehyde derivative0.01 molEthanol/KOH

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • XRD : Resolves crystal packing and confirms stereochemistry (e.g., CCDC deposition codes for related chalcones) .
  • FT-IR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) stretches .
  • NMR : ¹H NMR reveals coupling constants (J = 12–16 Hz for trans-vinylic protons) and aryl/diazepane proton environments .
  • DFT calculations : Validate experimental data by modeling bond lengths, angles, and electronic transitions .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence electronic properties and nonlinear optical (NLO) activity?

Substituents alter charge transfer efficiency and hyperpolarizability :

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance dipole moments and NLO responses by increasing conjugation length .
  • DFT studies on analogs show:
  • Fluorinated derivatives exhibit β₀ (hyperpolarizability) values ~10× higher than nonpolar substituents .

  • Methoxy groups reduce band gaps, facilitating intramolecular charge transfer .

    Table 2 : Substituent Effects on NLO Properties

    Substituent (R)β₀ (×10⁻³⁰ esu)Band Gap (eV)
    -H2.13.8
    -F22.43.2
    -OCH₃15.73.0

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., microbial dihydrofolate reductase) .
  • MD simulations : Analyze stability of ligand-protein complexes in aqueous environments (e.g., 100 ns simulations with AMBER force fields) .
  • Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors (e.g., diazepane N-atoms and ketone O-atoms) .

Q. How can discrepancies in antimicrobial activity data across studies be resolved?

Conflicting results often arise from:

  • Sample degradation : Organic compounds degrade during prolonged storage or testing (e.g., 9-hour assays without cooling) .
  • Microbial strain variability : Standardize strains (e.g., ATCC cultures) and use CLSI/MIC protocols .
  • Synergistic effects : Test combinations with commercial antibiotics to distinguish standalone vs. adjuvant activity .

Methodological Challenges and Solutions

Q. What experimental limitations affect the generalizability of results for this compound?

  • Limited pollution variability : Synthetic mixtures (e.g., 8 initial samples) do not replicate real-world sewage complexity. Solution : Expand sample diversity via combinatorial libraries .
  • Degradation artifacts : Stabilize samples with cryogenic storage (-80°C) or antioxidants .

Q. How can researchers optimize crystallization conditions for structural studies?

  • Solvent selection : Use slow evaporation in ethanol/water (3:1) to promote single-crystal growth .
  • Temperature gradients : Gradual cooling from 50°C to 4°C reduces lattice defects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.